molecular formula C13H8Cl2N2 B13674672 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

Cat. No.: B13674672
M. Wt: 263.12 g/mol
InChI Key: LDWNWIBGCYPQEZ-UHFFFAOYSA-N
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Description

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 1893218-30-8) is a high-purity chemical building block based on the privileged imidazo[1,2-a]pyridine scaffold, a structure recognized for its significant potential in medicinal chemistry and drug discovery . This compound is characterized by the molecular formula C13H8Cl2N2 and a molecular weight of 263.12 . This specific derivative is of particular interest in neuroscience research, as recent studies have demonstrated that novel imidazo[1,2-a]pyridine analogues exhibit potent inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are key enzymatic targets in the development of therapeutic agents for Alzheimer's disease . Furthermore, the imidazo[1,2-a]pyridine core is actively investigated in oncology research for its role in designing compounds that inhibit tubulin polymerization by targeting the colchicine binding site, a mechanism that can disrupt mitosis and suppress the proliferation of cancer cells . Researchers will find this compound valuable as a key intermediate for the synthesis of more complex bioactive molecules. It is intended for use in chemical synthesis, screening libraries, and various pharmacological assays. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C13H8Cl2N2

Molecular Weight

263.12 g/mol

IUPAC Name

8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

InChI

InChI=1S/C13H8Cl2N2/c14-10-5-3-9(4-6-10)12-8-17-7-1-2-11(15)13(17)16-12/h1-8H

InChI Key

LDWNWIBGCYPQEZ-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C=C(N=C2C(=C1)Cl)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Preparation of Intermediate Imidazopyridine

  • React a substituted imidazopyridine (compound of formula II) with an α-haloketone (compound of formula III) in the presence of an acid catalyst (e.g., acetic acid) and a chlorinated solvent such as 1,2-dichloroethane.
  • The reaction is typically conducted at 20–100 °C.
  • The α-haloketones are prepared by reacting appropriate ketones with alkoxide ions in acetonitrile.

Chlorination Step

  • The intermediate imidazo[1,2-a]pyridine derivative is chlorinated at the 8-position using chlorine-releasing agents such as thionyl chloride (SOCl₂) in 1,2-dichloroethane.
  • The reaction is stirred at ambient temperature for 16 hours, then heated to about 70 °C until gas evolution ceases.
  • Excess reagents are removed under reduced pressure.

Reduction and Workup

  • The chlorinated intermediate is reduced using sodium borohydride (NaBH₄) in isopropanol at approximately 20 °C.
  • After addition of water and further stirring, the product is filtered, washed thoroughly, and dried under vacuum.
  • The yield reported for this step is approximately 50%.

Purification

  • The crude product is purified by filtration, washing with water and diisopropyl ether, and drying under vacuum.
  • Final yields for the overall process range from 50% to 95%, with purity suitable for pharmacological applications.

Reaction Conditions and Yields: Summary Table

Step Reagents/Conditions Temperature Time Yield (%) Notes
Formation of imidazopyridine core 2-aminonicotinate + α-haloketone, acetic acid, 1,2-dichloroethane 20–100 °C 2 hours 89 Azeotropic removal of water during reflux
Chlorination Thionyl chloride (SOCl₂), 1,2-dichloroethane Ambient to 70 °C 16 h + 1 h 97.6 Gas evolution monitored
Reduction Sodium borohydride in isopropanol ~20 °C 1.5 h 50 Cooling with glycol circulation
Purification Filtration, washing, vacuum drying 50–70 °C (drying) 6–18 h - Multiple washes to remove impurities

Chemical Structures and Intermediates

Compound No. R₁ R₂ R₃ Boiling Point (°C at mmHg)
1 CH₃ CH₃ CH₃ 101 (15 mmHg)
2 n-C₃H₇ n-C₃H₇ CH₃ 140 (15 mmHg)
3 CH₃ CH₃ C₂H₅ 105 (14 mmHg)
4 n-C₃H₇ n-C₃H₇ C₂H₅ 135 (13 mmHg)
Compound No. Y X₁ X₂ R₁ R₂ Melting Point (°C)
2 (Relevant) 6-Cl 4-Cl H n-C₃H₇ n-C₃H₇ 130–132

The target compound corresponds to a chlorinated imidazo[1,2-a]pyridine with chlorine substituents at the 8-position and 4-position on the phenyl ring.

Additional Notes on Reaction Parameters

  • The pH during reactions is carefully controlled (e.g., adjusted to 4–5 with sodium acetate or to 7 with sodium bicarbonate) to optimize yields and purity.
  • Solvent choice (chlorinated solvents like dichloroethane or dichloromethane) is critical for solubility and reaction efficiency.
  • The reducing agent sodium borohydride is added slowly under temperature control to prevent decomposition and side reactions.
  • Drying under vacuum in the presence of phosphorus pentoxide (P₂O₅) ensures removal of moisture and stabilizes the final product.

Scientific Research Applications

While the search results do not offer an exhaustive overview of the applications of "8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine," they do shed light on the broader uses of imidazo[1,2-a]pyridine derivatives in medicinal chemistry and related fields.

General Applications of Imidazo[1,2-a]pyridine Derivatives

  • Kinase Inhibitors Some imidazo[1,2-a]pyridine derivatives have been identified as kinase inhibitors, with potential applications in treating diseases like Alzheimer's and Down syndrome . For instance, compound 4a was found to be a selective kinase inhibitor with micromolar activity against CLK1 and DYRK1A kinases .
  • Anti-cholinesterase Activity Imidazo[1,2-a]pyridine-based compounds have demonstrated potential cholinesterase inhibition activities, suggesting their possible use in treating heart and circulatory failures .
  • Antimicrobial Agents Imidazopyridine amides, a class of compounds that includes imidazo[1,2-a]pyridine derivatives, have shown promise as antimicrobial agents . Q203 (telacebec), an imidazopyridine amide, targets the respiratory CIII2CIV2 supercomplex of the mycobacterial electron transport chain and has undergone clinical trials for its antibacterial activity .
  • Building Blocks for Synthesis Imidazo[1,2-a]pyridines can serve as substrates for chemical synthesis, allowing for the creation of diverse compounds with potential applications. For example, a method has been developed for the C3-alkylation of imidazo[1,2-a]pyridines through a three-component aza-Friedel–Crafts reaction .

Specific Example: 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine

  • PubChem identifies 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine as a chemical compound with the molecular formula C13H8Cl2N2 . Information regarding its structure, chemical names, physical and chemical properties, classification, patents, literature, and biological activities can be found on PubChem .

Case Studies and Further Research

Mechanism of Action

Comparison with Similar Compounds

Substituent Position and Electronic Effects

The position of substituents on the imidazo[1,2-a]pyridine ring significantly impacts biological activity. For example:

  • 6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine (CAS 88964-99-2, ) differs only in the chlorine position (C6 vs. C8). Positional isomers often exhibit distinct electronic distributions, affecting binding to targets like acetylcholinesterase (AChE). In , a methyl group at R4 (e.g., compound 2h) yielded higher AChE inhibition (IC50 = 79 µM) compared to chloro-substituted analogues, highlighting the role of substituent placement .
  • 8-Chloro-6-(trifluoromethyl)-2-(4-chlorophenyl)imidazo[1,2-a]pyridine () introduces a trifluoromethyl group at C6, which increases lipophilicity and metabolic stability compared to the parent compound.

Functional Group Modifications

Derivatives with alternative functional groups demonstrate varied pharmacokinetic and pharmacodynamic profiles:

  • 2-(4-Chlorophenyl)imidazo[1,2-a]pyridine-3-carbohydrazide (29, ) incorporates a carbohydrazide group, improving hydrogen-bonding capacity and solubility. However, such polar groups may reduce membrane permeability compared to halogenated analogues.
  • 3-Nitroimidazo[1,2-a]pyridine derivatives () feature nitro and sulfonyl groups, enhancing aqueous solubility for antileishmanial applications. In contrast, the 8-chloro compound’s lipophilic Cl substituents may necessitate formulation adjustments for optimal bioavailability.

Physicochemical Properties

  • Molecular Weight and Solubility: The molecular weight of 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is estimated at ~263–265 g/mol (analogous to ).
  • Lipophilicity : The trifluoromethyl group in increases logP, favoring CNS penetration, whereas nitro groups () balance solubility and permeability.

Data Tables

Table 1: Key Analogues and Properties

Compound Name Substituents Biological Activity (IC50) Key Reference
8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Cl (C8), 4-Cl-phenyl Not reported
6-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine Cl (C6), 4-Cl-phenyl Not reported
2h () Methyl (R4) AChE: 79 µM
3-(4-Bromophenyl)-2-(4-chlorophenyl)imidazo... Br (C3), 4-Cl-phenyl CAR agonist
8-Chloro-6-(trifluoromethyl)-2-(4-Cl-phenyl)... CF3 (C6), Cl (C8) Enhanced stability

Biological Activity

8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine is a member of the imidazo[1,2-a]pyridine class, which has garnered attention for its diverse biological activities. This compound exhibits potential as an antiviral, antibacterial, antifungal, and anticancer agent. The following sections detail its biological activity, synthesis methods, and relevant case studies.

  • Chemical Formula : C13H9ClN2
  • Molecular Weight : 232.67 g/mol
  • Melting Point : 207-209 °C

Anticancer Activity

Research indicates that imidazo[1,2-a]pyridine derivatives, including 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine, demonstrate significant anticancer properties. A study reported that this compound exhibited potent inhibitory effects on the proliferation of cancer cells, particularly in the MDA-MB-231 triple-negative breast cancer (TNBC) cell line. The compound showed an IC50 value of 0.126 μM against these cells, indicating strong cytotoxicity compared to non-cancerous MCF10A cells where it displayed a significantly lesser effect .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. In vitro studies have demonstrated that it possesses antibacterial and antifungal activities. Specifically, derivatives of imidazo[1,2-a]pyridine have been shown to inhibit the growth of various bacterial strains and fungi effectively .

Pharmacokinetics

Pharmacokinetic studies revealed that 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine has favorable absorption and distribution characteristics. The compound exhibited an oral bioavailability (F) of 31.8% and a clearance rate of 82.7 mL/h/kg after intravenous administration, indicating good potential for therapeutic use .

Synthesis Methods

The synthesis of 8-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine can be achieved through various methods:

  • Catalyst-Free Synthesis : This method involves the reaction of 2-aminopyridines with α-haloketones under optimized conditions to yield imidazo[1,2-a]pyridines in good to excellent yields.
    ReactantsConditionsYield
    2-Aminopyridine + α-HaloketoneRoom Temperature80-92%
  • Mechanochemical Methods : Recent advancements have introduced mechanochemical approaches using Lewis acid catalysis to enhance yield and reduce reaction time.

Study on Anticancer Efficacy

In a controlled study involving BALB/c nude mice inoculated with MDA-MB-231 cells, treatment with the compound significantly inhibited lung metastasis compared to standard treatments such as TAE226. The results suggested that the compound could serve as a promising candidate for further development in cancer therapy .

Evaluation of Antimicrobial Properties

A separate study evaluated various imidazo[1,2-a]pyridine derivatives against common bacterial pathogens. The results indicated that compounds with halogen substitutions exhibited enhanced antibacterial activity compared to their non-halogenated counterparts. This highlights the importance of structural modifications in optimizing biological activity .

Q & A

Basic: What are the standard synthesis protocols for 8-Chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridine?

Answer:
The compound is typically synthesized via multi-step reactions. A common approach involves condensation of 2-aminopyridine derivatives with substituted benzaldehydes under acidic conditions (e.g., acetic acid or POCl₃). For example, 2-(4-chlorophenyl)imidazo[1,2-a]pyridine derivatives are synthesized by reacting 2-aminopyridine with 4-chlorobenzaldehyde, followed by chlorination at the 8-position using reagents like N-chlorosuccinimide (NCS) in DMF . Reaction optimization includes controlling stoichiometry, temperature (often 80–100°C), and reaction time (6–24 hours). Post-synthesis purification typically involves column chromatography or recrystallization .

Advanced: How can solvent choice and reaction temperature be optimized to improve synthesis yield?

Answer:
Solvent polarity and temperature significantly impact reaction kinetics and product stability. Polar aprotic solvents (e.g., DMF, DMSO) enhance electrophilic substitution in chlorination steps, while protic solvents (e.g., ethanol) may stabilize intermediates during cyclization . For example, using DMF at 90°C improves chlorination efficiency compared to THF. Temperature gradients (e.g., slow heating to 100°C) minimize side reactions like dimerization. Systematic optimization via Design of Experiments (DoE) or response surface methodology is recommended to balance yield and purity .

Basic: What spectroscopic and analytical methods are used for structural characterization?

Answer:
Key methods include:

  • NMR spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.5 ppm for chlorophenyl groups) .
  • HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 277.029 for C₁₃H₉Cl₂N₂) .
  • FT-IR : Identifies functional groups (e.g., C-Cl stretch at 750–600 cm⁻¹) .
  • Melting point analysis : Consistency with literature values (e.g., 215–217°C) confirms purity .

Advanced: How can researchers resolve contradictions in spectral data during characterization?

Answer:
Conflicting data may arise from impurities, tautomerism, or solvent effects. Mitigation strategies include:

  • Cross-validation : Compare NMR data across solvents (e.g., DMSO-d₆ vs. CDCl₃) to identify solvent-induced shifts .
  • 2D NMR techniques : HSQC and HMBC clarify ambiguous proton-carbon correlations .
  • Reproducibility checks : Replicate syntheses under identical conditions to rule out batch variability .

Advanced: What computational methods predict the compound’s biological activity and target interactions?

Answer:

  • Molecular docking : Simulate binding to targets like the peripheral benzodiazepine receptor (e.g., using AutoDock Vina) to assess affinity .
  • QSAR modeling : Correlate substituent effects (e.g., electron-withdrawing Cl groups) with bioactivity (e.g., IC₅₀ values for antifungal activity) .
  • MD simulations : Evaluate stability of ligand-target complexes over nanosecond timescales .

Advanced: How can structural modifications enhance bioactivity while maintaining stability?

Answer:

  • Substitution at the 6-position : Introducing trifluoromethyl (-CF₃) groups increases lipophilicity and metabolic stability .
  • Carboxylic acid derivatives : Modify the 8-position to improve solubility (e.g., hydrate formation) for in vivo applications .
  • Heterocycle fusion : Fuse pyrimidine or triazole rings to the imidazopyridine core for multi-target activity .

Basic: What are the known biological targets and pharmacological activities of this compound?

Answer:

  • Peripheral benzodiazepine receptor (PBR) : Acts as a fluorescent probe for receptor visualization in microglial cells .
  • Antifungal activity : Inhibits Candida albicans via disruption of ergosterol biosynthesis (MIC ~2–8 µg/mL) .
  • Anticancer potential : Induces apoptosis in leukemia cell lines (e.g., HL-60) through caspase-3 activation .

Advanced: How should in vivo studies be designed to evaluate pharmacokinetics and toxicity?

Answer:

  • Solubility enhancement : Use co-solvents (e.g., PEG 400) or nanoformulations to improve bioavailability .
  • Dose-ranging studies : Test 10–100 mg/kg in rodent models to establish therapeutic index and LD₅₀ .
  • Metabolic profiling : LC-MS/MS identifies major metabolites (e.g., hydroxylated derivatives) in plasma and liver microsomes .

Advanced: How can instability in aqueous solutions be addressed for formulation studies?

Answer:

  • pH optimization : Stabilize the compound in buffers (pH 6–8) to prevent hydrolysis of the imidazopyridine ring .
  • Lyophilization : Prepare lyophilized powders with cryoprotectants (e.g., trehalose) for long-term storage .
  • Encapsulation : Use liposomes or cyclodextrins to shield reactive sites from aqueous degradation .

Basic: What safety protocols are recommended for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid dermal/ocular exposure .
  • Ventilation : Use fume hoods during synthesis to minimize inhalation of chlorinated vapors .
  • Waste disposal : Neutralize reaction residues with 10% sodium bicarbonate before disposal .

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